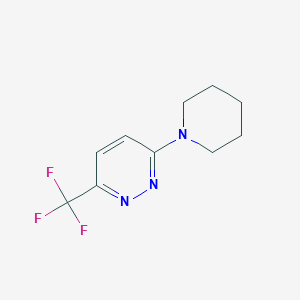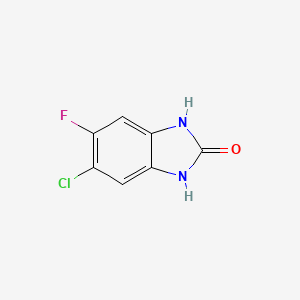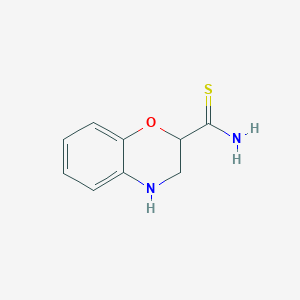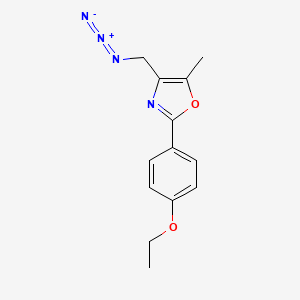
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole (AEMO) is a synthetic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a highly reactive compound that can be used to synthesize a variety of compounds, including drugs, agrochemicals, and other organic molecules. AEMO is also used in biomedical research, including in the study of enzymes, proteins, and other molecules.
Scientific Research Applications
Corrosion Inhibition
Oxazole derivatives, including structures similar to 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, have been studied for their corrosion inhibition properties. For instance, certain oxazole compounds have demonstrated significant corrosion inhibition efficiency for mild steel in a hydrochloric acid medium. These compounds, including similar oxazole derivatives, reduce corrosion rate through adsorption on the metal surface, with some acting as mixed-type inhibitors. This suggests potential applications of 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole in metal protection and corrosion control (Rahmani et al., 2018).
Photochemical Reactions
4-Substituted oxazoles, a category encompassing compounds like 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, are utilized in photochemical studies. Research has shown that irradiation of certain oxazole derivatives can lead to the formation of various oxazole isomers, indicating potential use in photochemistry and material science (Dietliker et al., 1976).
Synthesis of Complex Organic Compounds
Oxazole derivatives are crucial in synthesizing complex organic molecules, such as natural products and pharmaceuticals. For example, specific oxazole compounds have been used as building blocks in the total synthesis of siphonazoles, a class of natural products, suggesting similar applications for 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole (Zhang et al., 2009).
Antimicrobial Activity
Some oxazole derivatives have displayed antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Research on various oxazole compounds has shown good to moderate activity against different microorganisms, indicating a potential role for 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole in antimicrobial drug development (Bektaş et al., 2007).
Anticancer Evaluation
Oxazole compounds have been evaluated for their potential anticancer properties. Studies on various 2-methyl-4,5-disubstituted oxazoles, related to 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, have shown promising results against a range of cancer cell lines. This points to the potential use of similar compounds in cancer treatment (Romagnoli et al., 2017).
properties
IUPAC Name |
4-(azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-3-18-11-6-4-10(5-7-11)13-16-12(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJNHPOUSBQFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
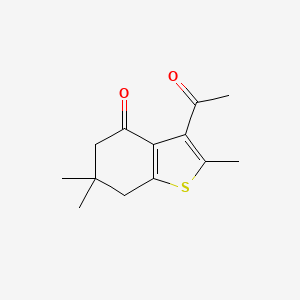
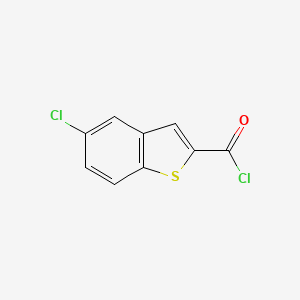
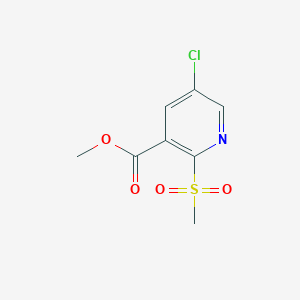
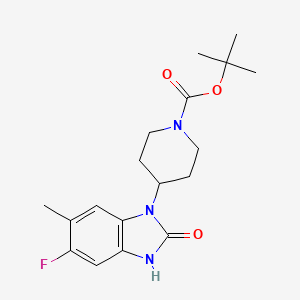
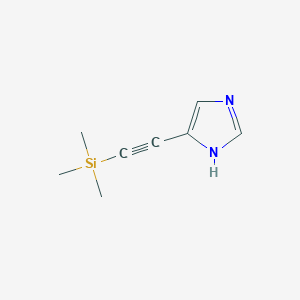
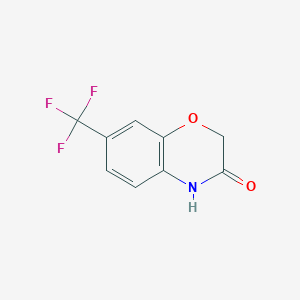
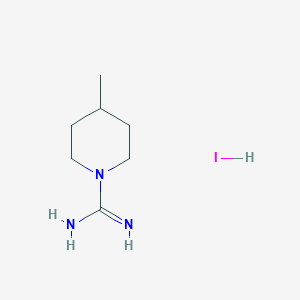
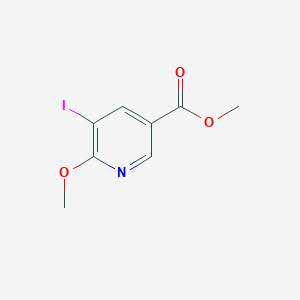
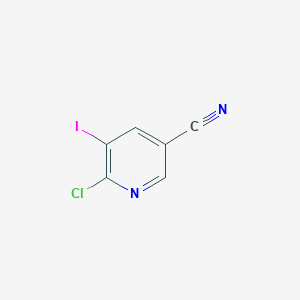
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
